4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H19NO3 It is characterized by the presence of a cyclohexyl group, a methylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the Methylamino Group: The methylamino group can be added via reductive amination, where a ketone or aldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions starting from a suitable precursor, such as a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid: Similar in structure but with a double bond in the butanoic acid moiety.
4-[Cyclohexyl(methyl)amino]-4-oxopentanoic acid: Similar but with an additional carbon in the chain.
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid derivatives: Various derivatives with modifications to the cyclohexyl or amino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZLMCFJOLPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359597 |
Source
|
Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714278-92-9 |
Source
|
Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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